imidazo[1,2-c]pyrimidin-5(6H)-one

CDK2 inhibitor Kinase assay Structure-activity relationship

Procure Imidazo[1,2-c]pyrimidin-5(6H)-one (3,N4-ethenocytosine) for unambiguous CDK2 inhibitor SAR and DNA adduct studies. Its unique hinge-region H-bond with Leu83 (PDB: 7ACK) cannot be replicated by generic scaffolds. Verified high purity (≥95%) eliminates mutagenic impurities that confound genotoxicity assays. Essential for reproducible kinase inhibition (IMPDH2 Ki 240-440 nM), mGlu5 PAM development, and base excision repair research. Only authentic material ensures structural fidelity and data integrity across medicinal chemistry and toxicology workflows.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 55662-66-3
Cat. No. B1417534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-c]pyrimidin-5(6H)-one
CAS55662-66-3
Synonyms3,N(4)-ethanocytosine
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N2C1=NC=C2
InChIInChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
InChIKeyGICKXGZWALFYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3) Procurement Guide: Core Scaffold Overview for CDK2 Inhibitor and Mutagenesis Research


Imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3), also known as 3,N4-ethenocytosine, is a heterobicyclic organic compound [1]. It serves as a foundational scaffold in medicinal chemistry, primarily recognized for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor [2] and as a mutagenic DNA adduct in toxicology studies [1]. Its molecular formula is C6H5N3O with a molecular weight of 135.12 g/mol . While it is not an optimized drug molecule itself, its core structure enables diverse synthetic modifications at positions 2, 3, 6, and 8, making it a critical starting material for structure-activity relationship (SAR) campaigns and chemical biology tool development [2].

Why Generic Imidazo[1,2-c]pyrimidin-5(6H)-one (55662-66-3) Substitution Fails: Critical Role of Purity and Scaffold Validation in CDK2 Research


Generic substitution of imidazo[1,2-c]pyrimidin-5(6H)-one with alternative heterocyclic scaffolds is not a viable strategy for projects requiring precise biological validation. While other scaffolds like pyrazolo[1,5-a]pyrimidines may also inhibit CDK2 [1], they exhibit distinct binding modes and divergent kinase selectivity profiles. The imidazo[1,2-c]pyrimidin-5(6H)-one core establishes specific hinge-region hydrogen bonds with CDK2 residue Leu83 [2], a molecular interaction unique to its geometry. Using a different core would fundamentally alter the binding pose and the resulting structure-activity relationship (SAR), invalidating established co-crystal data and predictive models. Furthermore, the compound's inherent mutagenic potential as a DNA adduct [3] necessitates strict quality control; impurities or degradation products in generic lots could confound toxicological assays. Therefore, procurement of verified, high-purity imidazo[1,2-c]pyrimidin-5(6H)-one is essential to ensure reproducibility in both kinase inhibition and genotoxicity studies.

Imidazo[1,2-c]pyrimidin-5(6H)-one (55662-66-3) Quantitative Differentiation: A Comparative Evidence Guide for Procurement Scientists


CDK2 Inhibition Potency: Benchmarking Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives Against Roscovitine

Substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives demonstrate micro- to submicromolar inhibition of CDK2/cyclin E [1]. In a comparative context, the most potent derivatives from the 2018 scaffold study exhibited IC50 values in the single-digit micromolar range [2]. While not as potent as the clinical candidate roscovitine (seliciclib, CDK2 IC50 ~0.24 µM) [3], the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold offers a chemically distinct core with a unique binding mode validated by co-crystallography, providing a valuable alternative for overcoming resistance or modulating selectivity [1]. The scaffold's activity is highly tunable; substituents at position 8 smaller than naphthyl or methoxyphenyl generally maintain single-digit micromolar IC50 values, whereas larger substituted biphenyls decrease activity [2].

CDK2 inhibitor Kinase assay Structure-activity relationship

Structural Binding Mode Differentiation: Hinge-Region Hydrogen Bonding in Imidazo[1,2-c]pyrimidin-5(6H)-one vs. Other CDK2 Inhibitors

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold exhibits a distinct binding mode in the ATP pocket of CDK2, characterized by hydrogen bonding interactions with hinge region residue Leu83 [1]. This interaction is unique compared to other CDK2 inhibitor scaffolds. For instance, pyrazolo[1,5-a]pyrimidine-based inhibitors typically engage different hinge residues or adopt alternative binding poses [2]. The co-crystal structure of compound 3b (an 8-substituted derivative) with CDK2/cyclin A (PDB: 7ACK) [1] provides atomic-level validation of this binding mode, which is critical for rational, structure-based optimization. This structural data differentiates the scaffold from alternatives and supports its use in designing selective inhibitors with reduced off-target kinase interactions.

X-ray crystallography Co-crystal structure Binding mode Structure-based drug design

Preliminary Kinase Selectivity Profile: Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives vs. Multi-Targeted CDK Inhibitors

Preliminary kinase profiling of substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives suggests high selectivity towards CDK2 [1]. This is a critical differentiator from multi-targeted CDK inhibitors like roscovitine (which also inhibits CDK1, CDK5, CDK7, and CDK9) [2] or dinaciclib (a pan-CDK inhibitor). Evaluation against leukemia cell lines revealed low cytotoxicity, consistent with a CDK2-selective mechanism [1]. While comprehensive selectivity panels are not yet published, the co-crystal structure reveals a binding mode that rationalizes potential selectivity over other kinases, and the scaffold's moderate potency (micro- to submicromolar) may further contribute to a favorable selectivity window by avoiding promiscuous kinase inhibition.

Kinase selectivity CDK2 inhibitor Off-target profiling

Multitarget Potential: Imidazo[1,2-c]pyrimidin-5(6H)-one as an IMPDH Inhibitor and Mutagenic DNA Adduct

Imidazo[1,2-c]pyrimidin-5(6H)-one exhibits a dual profile as both an inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitor and a mutagenic DNA adduct. It inhibits IMPDH2 with a Ki of 240-440 nM [1], placing it in a similar activity range as mycophenolic acid (Ki ~10-30 nM) but with a distinct chemical scaffold. Importantly, the compound is also classified as a mutagen [2], acting as a DNA adduct that induces point mutations [3]. This dual functionality—kinase inhibition and genotoxicity—is unique among commonly used kinase inhibitor scaffolds. While its mutagenicity precludes therapeutic use, it makes the compound a valuable tool for studying DNA repair mechanisms (e.g., uracil-DNA glycosylase and thymine-DNA glycosylase activity) and for calibrating genotoxicity assays [3].

IMPDH inhibitor Mutagenicity DNA adduct Toxicology

Alternative Pharmacological Application: Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives as mGlu5 Positive Allosteric Modulators

Beyond kinase inhibition, the imidazopyrimidinone scaffold has been successfully employed in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) [1]. This represents a distinct pharmacological application from the CDK2 inhibitor research. While the exact core used in the mGlu5 PAM series may be a dihydroimidazopyrimidinone variant, the core scaffold's versatility is highlighted. Compounds in this series demonstrated potent mGlu5 PAM activity along with acceptable drug metabolism and pharmacokinetic (DMPK) properties and in vivo efficacy [1]. This evidence supports the scaffold's broader utility in CNS drug discovery programs targeting glutamatergic signaling.

mGlu5 Positive allosteric modulator CNS drug discovery

Imidazo[1,2-c]pyrimidin-5(6H)-one (55662-66-3) Application Scenarios: Where This Scaffold Delivers Decisive Research Value


Structure-Based Design of Selective CDK2 Inhibitors

Researchers developing ATP-competitive CDK2 inhibitors with a novel binding mode should prioritize imidazo[1,2-c]pyrimidin-5(6H)-one. The availability of a high-resolution co-crystal structure (PDB: 7ACK) [1] allows for rational, structure-guided optimization. The scaffold's distinct hydrogen bonding with Leu83 in the hinge region [1] provides a unique chemical starting point to engineer selectivity over other CDKs and kinases, a feature validated by preliminary selectivity profiling [1].

DNA Adduct and Mutagenesis Research

Toxicology laboratories studying DNA damage and repair mechanisms should procure imidazo[1,2-c]pyrimidin-5(6H)-one (3,N4-ethenocytosine). Its well-documented role as a mutagenic DNA adduct [2] and its recognition by specific DNA glycosylases [3] make it an essential positive control for assays measuring mutagenicity, base excision repair, and the cellular response to exocyclic DNA lesions.

IMPDH Inhibitor Tool Compound Development

Scientists investigating inosine monophosphate dehydrogenase (IMPDH) as a therapeutic target for antiviral or immunosuppressive applications can use imidazo[1,2-c]pyrimidin-5(6H)-one as a starting scaffold. With a measured Ki of 240-440 nM against IMPDH2 [4], this core offers a chemically distinct alternative to mycophenolic acid-based inhibitors, enabling the exploration of novel binding modes and selectivity profiles.

CNS Drug Discovery: mGlu5 Positive Allosteric Modulator Programs

Neuroscience groups targeting the metabotropic glutamate receptor 5 (mGlu5) for indications such as schizophrenia or cognitive disorders should consider imidazopyrimidinone derivatives. Published SAR demonstrates that this chemotype can yield potent mGlu5 PAMs with favorable DMPK properties and in vivo efficacy [5], providing a validated entry point for medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for imidazo[1,2-c]pyrimidin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.